molecular formula C14H17ClO2 B1293220 2'-Acetoxy-5-chlorovalerophenone CAS No. 898786-86-2

2'-Acetoxy-5-chlorovalerophenone

Cat. No.: B1293220
CAS No.: 898786-86-2
M. Wt: 252.73 g/mol
InChI Key: XYXWXCHBVLPQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Acetoxy-5-chlorovalerophenone is an organic compound with the molecular formula C13H15ClO3 It is a derivative of valerophenone, characterized by the presence of an acetoxy group at the 2’ position and a chlorine atom at the 5 position of the valerophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetoxy-5-chlorovalerophenone typically involves the acetylation of 5-chlorovalerophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of 2’-Acetoxy-5-chlorovalerophenone can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reagents and ensuring efficient mixing and temperature control. The use of continuous flow reactors can also enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2’-Acetoxy-5-chlorovalerophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted valerophenone derivatives.

Scientific Research Applications

2’-Acetoxy-5-chlorovalerophenone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Acetoxy-5-chlorovalerophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The chlorine atom can participate in electrophilic reactions, affecting the compound’s reactivity and interactions with other molecules. The overall mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

2’-Acetoxy-5-chlorovalerophenone can be compared with other similar compounds, such as:

    5-Chlorovalerophenone: Lacks the acetoxy group, resulting in different reactivity and applications.

    2’-Acetoxyvalerophenone:

    2’-Acetoxy-5-bromovalerophenone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Properties

CAS No.

898786-86-2

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

[2-(6-chlorohex-1-en-2-yl)phenyl] acetate

InChI

InChI=1S/C14H17ClO2/c1-11(7-5-6-10-15)13-8-3-4-9-14(13)17-12(2)16/h3-4,8-9H,1,5-7,10H2,2H3

InChI Key

XYXWXCHBVLPQQS-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)CCCCCl

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=C)CCCCCl

Origin of Product

United States

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